molecular formula C16H14ClF3N2O B4284333 N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-N'-PHENETHYLUREA

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-N'-PHENETHYLUREA

Cat. No.: B4284333
M. Wt: 342.74 g/mol
InChI Key: ZLOKHQNZBUIPKM-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(2-phenylethyl)urea is an organic compound that belongs to the class of trifluoromethylbenzenes This compound is characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with a chloro substituent and a phenylethyl urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(2-phenylethyl)urea typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with phenylethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(2-phenylethyl)urea undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and trifluoromethyl groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the urea moiety.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.

Major Products Formed

    Substitution Reactions: Products include substituted derivatives with different nucleophiles replacing the chloro or trifluoromethyl groups.

    Oxidation: Oxidized products may include urea derivatives with additional oxygen functionalities.

    Reduction: Reduced products typically involve the conversion of the urea moiety to amine derivatives.

    Hydrolysis: Hydrolysis yields amine and isocyanate derivatives.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(2-phenylethyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of agrochemicals and specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(2-phenylethyl)urea involves its interaction with specific molecular targets. The trifluoromethyl and chloro groups enhance its lipophilicity and ability to penetrate biological membranes. The urea moiety can form hydrogen bonds with target proteins, influencing their activity. The compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-(trifluoromethyl)aniline: A precursor in the synthesis of the target compound.

    Phenylethyl isocyanate: Another precursor used in the synthesis.

    Trifluoromethylbenzenes: A class of compounds with similar trifluoromethyl groups attached to benzene rings.

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(2-phenylethyl)urea is unique due to the combination of its trifluoromethyl, chloro, and urea functionalities. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N2O/c17-13-7-6-12(16(18,19)20)10-14(13)22-15(23)21-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOKHQNZBUIPKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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